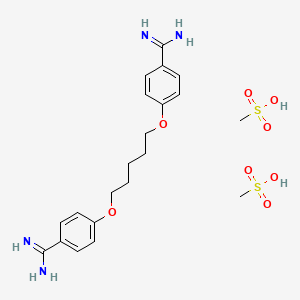

Pentamidine Mesylate

Beschreibung

Historical Perspectives in Chemotherapeutic Development

The origins of pentamidine (B1679287) trace back to the late 1930s when it was first synthesized, with its curative properties against parasitosis reported in the 1940s nih.govnih.govnih.gov. Initially conceived as a synthetic analogue of insulin (B600854), its development was influenced by the observation that parasites require glucose for in vitro maintenance nih.gov. Throughout its history, pentamidine has been extensively employed in the treatment of several critical parasitic infections, including human African trypanosomiasis (sleeping sickness), Pneumocystis jirovecii pneumonia (PCP), and various forms of leishmaniasis, encompassing both cutaneous and visceral manifestations nih.govnih.govnih.govnih.govwikipedia.orgplos.org. Specifically, pentamidine mesylate, under the trade name Lomidine, was introduced in 1973 for the treatment of cutaneous leishmaniasis in Surinam nih.gov. While this compound was later withdrawn from the market in the 1980s, its isethionate salt form has remained available and continues to be utilized in clinical and research settings plos.org.

Role as an Aromatic Diamidine in Academic Research

As an aromatic diamidine, pentamidine's mechanism of action is complex and not yet fully elucidated, but research indicates its interference with microbial nuclear metabolism. Studies suggest that it inhibits the synthesis of DNA, RNA, phospholipids, and proteins within target microorganisms nih.govdrugbank.comnih.govnih.gov. In vitro investigations, including those with mammalian tissues and the protozoan Crithidia oncopelti, have demonstrated its capacity to disrupt nuclear metabolism by impeding the synthesis of these vital macromolecules drugbank.com. Furthermore, pentamidine is known to affect polyamine synthesis and RNA polymerase activity, and it exhibits the ability to bind to DNA within the nucleus and kinetoplasts of protozoan cells nih.govnih.gov.

Beyond its established antimicrobial roles, academic research has expanded to explore pentamidine's potential in non-infectious diseases. It has been identified as an N-methyl-D-aspartate (NMDA) receptor antagonist, suggesting neuroprotective effects nih.govnih.gov. Contemporary research is also investigating its promising anti-tumor capabilities, where it appears to modulate various signaling pathways, such as PI3K/AKT, MAPK/ERK, p53, and PD-1/PD-L1. This modulation leads to the inhibition of cancer cell proliferation, invasion, migration, hypoxia, and angiogenesis, while simultaneously inducing anti-tumor immune responses and apoptosis across different cancer types nih.govresearchgate.net. Additionally, pentamidine has been proposed as a potential therapeutic agent against COVID-19, based on its ability to block the SARS-CoV-2 3a channel nih.govnih.gov. Its application has also been considered for Chagas disease, where it has been shown to block the transport of putrescine, a crucial precursor of trypanothione (B104310) in trypanostomatids researchgate.net. Research further indicates that pentamidine selectively inhibits plasma membrane Ca2+-ATPase (PMCA) activity and its associated Ca2+ transport in Trypanosoma cruzi researchgate.net.

Detailed Research Findings

Research into this compound and related pentamidine salts has yielded significant findings regarding their efficacy in various parasitic infections. A retrospective study conducted in Surinam between 1979 and 2000 evaluated the treatment outcomes for cutaneous leishmaniasis. In this study, 235 patients received this compound, and 80 patients were treated with pentamidine isethionate. Both groups demonstrated a cure rate of approximately 90%, with relapses observed in about 10% of patients nih.govcbg-meb.nl. Another study focusing on cutaneous leishmaniasis in French Guiana reported cure rates of 78.8% following one or two intramuscular injections of pentamidine at a dose of 7 mg/kg scielo.br. A meta-analysis comparing pentamidine (4 mg/kg/7 days) with pentavalent antimonials (20 mg/kg/20 days) for cutaneous leishmaniasis indicated that pentamidine achieved superior results, with an 87% cure rate compared to 77% for antimonials cbg-meb.nl.

Table 1: Summary of Selected Research Findings on Pentamidine Efficacy

| Study Location/Context | Compound/Regimen | Condition Treated | Number of Patients | Cure Rate (%) | Relapse Rate (%) | Reference |

| Surinam (1979-2000) | This compound | Cutaneous Leishmaniasis | 235 | ~90 | ~10 | nih.govcbg-meb.nl |

| Surinam (1979-2000) | Pentamidine Isethionate | Cutaneous Leishmaniasis | 80 | ~90 | ~10 | nih.govcbg-meb.nl |

| French Guiana | Pentamidine (7 mg/kg, 1-2 IM injections) | Cutaneous Leishmaniasis | Not specified | 78.8 | Not specified | scielo.br |

| Meta-analysis | Pentamidine (4 mg/kg/7 days) | Cutaneous Leishmaniasis | 759 (across studies) | 87 | Not specified | cbg-meb.nl |

| Meta-analysis | Pentavalent Antimonials (20 mg/kg/20 days) | Cutaneous Leishmaniasis | 1458 (across studies) | 77 | Not specified | cbg-meb.nl |

Eigenschaften

CAS-Nummer |

6823-79-6 |

|---|---|

Molekularformel |

C21H32N4O8S2 |

Molekulargewicht |

532.6 g/mol |

IUPAC-Name |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;methanesulfonic acid |

InChI |

InChI=1S/C19H24N4O2.2CH4O3S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;2*1-5(2,3)4/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H3,(H,2,3,4) |

InChI-Schlüssel |

WRXSODAXJSKMAW-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N |

Aussehen |

Solid powder |

Andere CAS-Nummern |

6823-79-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Diamidine Lomidine NebuPent Pentacarinat Pentam Pentamidin Pentamidine Pentamidine Isethionate Pentamidine Mesylate |

Herkunft des Produkts |

United States |

Molecular and Cellular Mechanisms of Action

Interference with Nucleic Acid Metabolism

Pentamidine's primary mechanism involves direct interaction with nucleic acids, leading to severe disruptions in their normal functions.

Pentamidine (B1679287) exhibits a notable affinity for DNA, particularly binding to adenine-thymine (AT)-rich regions of the parasite's DNA wikipedia.orgunc.edu. This binding is believed to involve the formation of cross-links between two adenines, typically four to five base pairs apart wikipedia.org. Furthermore, pentamidine is known to intercalate into the DNA helix, thereby disrupting the normal structure and function of these nucleic acids patsnap.comresearchgate.net. The compound's shape and its match with the DNA minor groove are critical for strong interactions and effective biological activity unc.edu.

The intercalation and binding of pentamidine to DNA directly impede crucial processes such as DNA replication and transcription patsnap.comresearchgate.net. By disrupting the structural integrity of the DNA helix, pentamidine prevents the microorganism from accurately replicating its genetic material and synthesizing essential proteins required for survival and proliferation patsnap.com. This inhibition is particularly effective against protozoal pathogens that rely on rapid DNA replication for their life cycle progression patsnap.com.

A significant aspect of pentamidine's mechanism of action involves its interference with topoisomerase enzymes patsnap.com. Topoisomerases are crucial for DNA replication, repair, and transcription by managing DNA topology. Pentamidine has been shown to inhibit type II topoisomerase in the mitochondria of various protozoa, including Pneumocystis jirovecii and Trypanosoma parasites wikipedia.orgpatsnap.compharmacompass.comcambridge.orgnih.gov. This inhibition leads to the induction of breaks and errors in the DNA strands of the pathogen, ultimately resulting in cell death patsnap.com. For instance, pentamidine promotes the linearization of trypanosome kinetoplast DNA, which is characteristic of type II topoisomerase inhibitors pharmacompass.comnih.gov.

Pentamidine demonstrates a selective and profound impact on kinetoplast DNA (kDNA), the mitochondrial DNA found in trypanosomatids unc.educambridge.org. It selectively targets kDNA, leading to its linearization and ultimately the destruction of the kinetoplast wikipedia.orgpharmacompass.comcambridge.orgnih.gov. This effect results in the formation of "dyskinetoplastic" cells, which lack mitochondrial DNA and are unable to survive wikipedia.orgcambridge.orgnih.govresearchgate.net. Research indicates that pentamidine and other diamidine trypanocides selectively accumulate in the mitochondrion, targeting kDNA and leading to its progressive loss researchgate.net. The destruction of the kinetoplast can occur through the compound's interference with topoisomerase II-catalyzed opening and rejoining of kDNA minicircles cambridge.org.

Modulation of Metabolic Pathways

Polyamine Synthesis Inhibition and Transport Disruption

Pentamidine mesylate significantly impacts polyamine metabolism in sensitive organisms. Polyamines are ubiquitous polycationic compounds that play vital roles in cell growth, differentiation, and nucleic acid stabilization patsnap.com.

Research findings indicate that this compound inhibits polyamine synthesis nih.govchemicalbook.comresearchgate.net. A key enzyme targeted by pentamidine in this pathway is S-adenosyl-L-methionine decarboxylase, whose inhibition leads to polyamine depletion within the pathogen patsnap.com.

Beyond synthesis inhibition, this compound also disrupts the transport of polyamines. This is particularly relevant for parasites like Trypanosoma cruzi and Leishmania major, which are auxotrophic for certain polyamines (e.g., putrescine) and rely on active uptake from their environment researchgate.netnih.gov. Pentamidine has been shown to block specific polyamine transporters, such as LmPOT1 in Leishmania major, and inhibits the transport of putrescine and spermidine (B129725) in Trypanosoma cruzi epimastigotes and amastigotes researchgate.netnih.gov. This disruption of polyamine uptake effectively starves the parasite of essential building blocks, impairing its cellular functions and leading to cell death patsnap.comnih.gov. Pentamidine is uniquely recognized as a polyamine-like structure that interacts non-competitively with the polyamine transport system google.com.

Folate Metabolism Interference

Another crucial mechanism attributed to this compound involves its interference with folate metabolism. Folate is a coenzyme essential for various single-carbon transfer reactions, including the synthesis of nucleic acids and amino acids cbg-meb.nl.

Phospholipid Synthesis Inhibition

This compound also exerts its antimicrobial effects by interfering with the synthesis of phospholipids. Phospholipids are fundamental components of cellular membranes, crucial for maintaining cellular integrity and various membrane-associated functions wikipedia.orgncats.iodrugbank.com.

Interaction with Ion Channels and Receptors

Beyond its impact on metabolic pathways, this compound is also known to interact with specific ion channels and receptors, influencing both pathogen and host cell physiology. These interactions contribute to its therapeutic and, in some cases, its observed pharmacological profile.

K+ Channel (Kir2.x) Blockade

This compound has been shown to block inward rectifier potassium channels, specifically Kir2.x channels, which are critical for maintaining the resting membrane potential and terminal repolarization in various cell types, including cardiac myocytes researchgate.netmpg.denih.gov.

Detailed research indicates that pentamidine directly blocks native IK1 currents and expressed Kir2.1 channels researchgate.netmpg.denih.gov. This blockade occurs through an interaction with negatively charged amino acid residues, specifically E224, D259, and E299, located within the cytoplasmic pore region of the Kir2.1 channel researchgate.netmpg.denih.gov. When applied to the cytoplasmic side of the channel, the block of IK1 by pentamidine is acute, with an IC50 of 0.17 µM, suggesting a direct pore-blocking mechanism researchgate.netmpg.denih.gov. Pentamidine effectively inhibits cardiac IK1 in isolated adult ventricular cardiac myocytes at concentrations comparable to those achieved clinically mpg.denih.gov. Furthermore, Kir2.2 and Kir2.3 based IK1 currents are also sensitive to pentamidine blockade mpg.denih.gov. While acute channel block is observed, a decrease in Kir2.1 protein expression levels has also been noted over a longer exposure period mpg.denih.gov.

Table 1: this compound Blockade of K+ Channels (Kir2.x)

| Channel Type | Mechanism of Blockade | IC50 (Cytoplasmic Application) | Key Amino Acid Residues Involved |

| Kir2.1 (IK1) | Direct pore blockade | 0.17 µM researchgate.netmpg.denih.gov | E224, D259, E299 researchgate.netmpg.denih.gov |

| Kir2.2, Kir2.3 | Blockade observed | Not specified | Not specified |

hERG Channel Protein Transportation Impact

The human ether-a-go-go-related gene (hERG) channel, which encodes the alpha subunit of the cardiac rapid delayed rectifier potassium current (IKr), is crucial for cardiac repolarization. Dysfunction of hERG can lead to acquired long QT syndrome (acLQTS) nih.govnih.gov.

This compound has a notable impact on hERG channel function, primarily by affecting its trafficking and maturation rather than causing an acute block of the channel itself pharmacompass.comnih.govnih.govuniversiteitleiden.nlresearchgate.net. After overnight exposure, pentamidine reduces hERG currents and inhibits the trafficking and maturation of hERG, with IC50 values ranging from 5 to 8 µM pharmacompass.comnih.govresearchgate.net. This leads to a reduction in the number of functional hERG channels at the cell surface pharmacompass.comnih.govresearchgate.net. Surface expression of hERG is reduced in a concentration-dependent manner, with reductions of approximately 30% at 10 µM, 40% at 30 µM, and 70% at 100 µM pharmacompass.comnih.govresearchgate.net. This effect is specific to hERG, as the expression of other potassium channels like hKv1.5, KvLQT1/minK, and Kv4.3 is not altered pharmacompass.comnih.govresearchgate.net. Evidence suggests that pentamidine binds to a folding intermediate of hERG, arresting its maturation and preventing its export from the endoplasmic reticulum to the cell surface nih.gov.

Table 2: this compound Impact on hERG Channel Protein Transportation

| Effect on hERG Channel | Mechanism | IC50 (Overnight Exposure) | Reduction in Surface Expression | Specificity |

| Reduced hERG currents | Inhibition of trafficking and maturation pharmacompass.comnih.govnih.govresearchgate.net | 5-8 µM pharmacompass.comnih.govresearchgate.net | 30% at 10 µM; 70% at 100 µM pharmacompass.comnih.govresearchgate.net | Specific to hERG pharmacompass.comnih.govresearchgate.net |

N-methyl-D-aspartate (NMDA) Receptor Antagonism

This compound also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity in the central nervous system nih.govresearchgate.netrndsystems.combio-techne.com.

Studies have shown that pentamidine inhibits the binding of 3H-dizocilpine to the NMDA receptor in rat brain membranes at a site distinct from glutamate, glycine, and spermidine, with an affinity near 2 µM nih.govresearchgate.net. At similar concentrations, pentamidine effectively blocks NMDA-induced increases in intracellular Ca2+ and NMDA-induced currents in cultured forebrain and cortical neurons nih.govresearchgate.net. This antagonism appears to be independent of use or voltage, suggesting that pentamidine represents a novel chemical class of NMDA receptor antagonist nih.gov. Pentamidine is considered a potent NMDA receptor antagonist, with an IC50 value in the submicromolar range researchgate.netnih.gov. Furthermore, pentamidine has demonstrated neuroprotective properties in vitro, shielding neurons from the lethal effects of acute NMDA exposure nih.govrndsystems.combio-techne.com. It exhibits partial trapping within NMDA receptor channels nih.gov.

Table 3: this compound Antagonism of NMDA Receptors

| Mechanism of Antagonism | Affinity (3H-dizocilpine binding) | IC50 (NMDA receptor antagonism) | Effect on Neurons |

| Non-competitive binding; partial channel trapping nih.govresearchgate.netnih.gov | Near 2 µM nih.govresearchgate.net | Submicromolar range researchgate.netnih.gov | Neuroprotective in vitro nih.govrndsystems.combio-techne.com |

S100 Calcium-Binding Protein B Inhibition

Pentamidine has been identified as an inhibitor of S100 calcium-binding protein B (S100B). This inhibition occurs by blocking the interaction between S100B and the tumor suppressor protein p53. chemicalbook.comresearchgate.netnih.govmdpi.com The S100 protein family, which includes S100B, consists of calcium-activated switches that bind and regulate numerous protein targets, despite lacking enzymatic activity. nih.gov Elevated levels of S100B are associated with neuroinflammation and the progression of certain brain diseases, and pentamidine's ability to inhibit S100B contributes to its observed anti-inflammatory and neuroprotective effects. researchgate.netmdpi.com Furthermore, pentamidine and its derivatives have been shown to inhibit the interaction between S100A1, another calcium-binding protein, and the V domain of the Receptor for Advanced Glycation End products (RAGE). researchgate.net

Chemokine Receptor 5 Antagonism

Pentamidine acts as an antagonist of chemokine receptor 5 (CCR5), a G protein-coupled receptor crucial for inflammatory responses to infection. chemicalbook.comresearchgate.netgoogle.com.na Studies have demonstrated that pentamidine inhibits the production of specific chemotactic cytokines (chemokines) in human whole blood. This includes a dose-dependent suppression of lipopolysaccharide (LPS)- and phytohemagglutinin (PHA)-stimulated generation of interleukin (IL)-8, growth-related gene alpha (GRO alpha), and monocyte chemotactic protein-1 (MCP-1). nih.gov The inhibitory effect on chemokine production is specific, with minimal impact on other non-chemotactic cytokines such as tumor necrosis factor-alpha (TNF-alpha), IL-1 beta, IL-2, IL-4, IL-5, and interferon-gamma (IFN-gamma) at tested concentrations, except for a partial inhibition of IL-6. nih.gov This activity is attributed to a post-transcriptional mechanism, as pentamidine does not affect IL-8 mRNA expression. nih.gov

Table 1: Inhibition of Chemokine Production by Pentamidine in Human Whole Blood

| Chemokine | Stimulant | IC50 (µM) |

| IL-8 | LPS | 2.1 |

| IL-8 | PHA | 2.2 |

| GRO alpha | LPS | 2.4 |

| GRO alpha | PHA | 1.8 |

| MCP-1 | LPS | 2.8 |

| MCP-1 | PHA | 2.4 |

Enzymatic Target Interactions

This compound also interacts with several enzymatic targets, contributing to its broad range of biological activities.

Pentamidine has been shown to repress the DNA damage response by inhibiting histone H2A acetylation. nih.gov Specifically, it represses the activity of Tip60 acetyltransferase, an enzyme known to acetylate histone H2A. nih.gov This inhibition of histone acetyltransferases suggests a role for pentamidine in influencing chromatin dynamics and DNA repair pathways. nih.govdrugcentral.org

Pentamidine functions as a calmodulin antagonist. chemicalbook.comnih.govnih.gov Calmodulin is a ubiquitous calcium-binding protein that acts as a central regulator of numerous cellular processes by modulating the activity of various enzymes and proteins. nih.gov Pentamidine's antagonism of calmodulin has been linked to its ability to inhibit constitutive nitric oxide synthase in the brain. nih.govnih.gov

Pentamidine is recognized as a potent and selective inhibitor of protein tyrosine phosphatases (PTPases), particularly the phosphatase of regenerating liver (PRL) family. medchemexpress.eubiocrick.commedchemexpress.comnih.gov The PRL family comprises oncogenic phosphatases that are considered promising targets for anticancer therapeutics due to their potential role in human malignancies. nih.govnih.gov In in vitro studies, pentamidine has been shown to inhibit recombinant PRL phosphatases and inactivate ectopically expressed PRLs in transfected cells. nih.gov

While the Plasma Membrane Ca2+-ATPase (PMCA) is a crucial transport protein responsible for regulating intracellular calcium concentrations by pumping calcium out of the cell, direct evidence detailing the inhibition of PMCA by this compound is not extensively described in the available literature. PMCA activity is vital for maintaining calcium homeostasis in eukaryotic cells and is known to be influenced by various other compounds, such as polyoxotungstates and natural flavonoids. pancreapedia.orgnih.govnih.govwikipedia.org

Mechanisms of Antiprotozoal Activity in Research Models

Trypanosoma Species Studies

Pentamidine (B1679287) has demonstrated significant activity against several species of the genus Trypanosoma, the causative agents of human African trypanosomiasis (sleeping sickness) and Chagas disease.

Pentamidine is a well-established therapeutic agent for the early stage of human African trypanosomiasis, caused by Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense. Its precise mechanism of action is multifaceted and not entirely understood, but research points to several key cellular processes that are disrupted.

The primary mode of action is believed to be the drug's interaction with the parasite's DNA. Pentamidine binds to adenine-thymine (A-T) rich regions within the DNA, particularly in the kinetoplast, the network of circular DNA found inside the single large mitochondrion of the parasite. This binding can interfere with DNA replication and transcription, ultimately leading to the inhibition of protein and nucleic acid synthesis. Studies have shown that pentamidine can cross-link two adenine (B156593) residues that are four to five base pairs apart, further disrupting DNA structure and function.

Another significant mechanism is the inhibition of essential enzymes. Pentamidine has been shown to inhibit type II topoisomerase in the mitochondria of Trypanosoma brucei. This enzyme is crucial for disentangling the catenated DNA circles of the kinetoplast during replication. Its inhibition results in a failure of the mitochondrial genome to replicate properly, leading to a breakdown of mitochondrial function and, ultimately, cell death.

Furthermore, pentamidine uptake into the parasite is a critical factor in its efficacy. It is actively transported into T. brucei by specific carrier proteins, including the P2 aminopurine transporter. The accumulation of the drug within the parasite is essential for its trypanocidal activity. Resistance to pentamidine in T. brucei has been linked to the absence or modification of these carrier proteins, which prevents the drug from reaching its intracellular targets.

In vitro studies have quantified the potent activity of pentamidine against the bloodstream forms of T. brucei.

| Strain | IC50 (nM) | Reference |

| T. b. brucei | 1.8 - 5.2 | |

| T. b. rhodesiense | 2.5 - 7.9 | |

| Pentamidine-resistant T. b. brucei | >100 |

This table is interactive. Users can sort and filter the data.

While historically not a primary treatment for Chagas disease, caused by Trypanosoma cruzi, research has demonstrated that pentamidine possesses significant activity against this parasite. Studies have shown its effectiveness against both the trypomastigote (the infective, non-replicative form) and the amastigote (the replicative, intracellular form) stages of the parasite's life cycle.

A key mechanism of action against T. cruzi appears to be the inhibition of polyamine transport. Polyamines, such as putrescine and spermidine (B129725), are essential for cell growth and proliferation. T. cruzi is unable to synthesize putrescine de novo and relies on uptake from the host. Pentamidine has been shown to strongly inhibit the transport of these crucial molecules in both epimastigotes and amastigotes, thereby disrupting a critical metabolic pathway for the parasite's survival.

In addition to interfering with polyamine uptake, pentamidine also demonstrates direct trypanocidal effects. In vitro studies have shown that it reduces the viability of T. cruzi trypomastigotes and decreases the parasite burden in infected cells. In vivo studies in mouse models of T. cruzi infection have shown that treatment with pentamidine can lead to a reduction in parasitemia, decreased inflammation and parasite load in the heart, and an increased survival rate.

The activity of pentamidine against the different life cycle stages of T. cruzi has been quantified in various in vitro assays.

| T. cruzi Stage | Assay | IC50 (µM) | Reference |

| Trypomastigote | Viability | 0.5 - 2.0 | |

| Amastigote | Intracellular growth | 1.0 - 5.0 |

This table is interactive. Users can sort and filter the data.

Despite these promising findings, the clinical utility of pentamidine for Chagas disease is still under investigation. Some studies have suggested a potential lack of synergy and even antagonism when combined with the current first-line drug, benznidazole, in vitro. This highlights the complexity of its interactions and the need for further research to fully understand its potential role in the treatment of Chagas disease.

Leishmania Species Studies

Pentamidine is an important second-line drug for the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. Its efficacy varies depending on the species and the clinical form of the disease (cutaneous, mucocutaneous, or visceral).

Visceral leishmaniasis, caused by Leishmania donovani, is the most severe form of the disease. Pentamidine's mechanism of action against L. donovani is thought to be centered on the parasite's mitochondrion. Research suggests that the drug is actively sequestered into the mitochondria in a manner dependent on the mitochondrial membrane potential.

Once inside the mitochondrion, pentamidine is believed to disrupt its function, leading to a collapse of the mitochondrial membrane potential. This disruption can trigger a cascade of events, including the inhibition of respiratory chain complexes and the generation of reactive oxygen species, ultimately leading to an apoptotic-like death of the parasite. Furthermore, pentamidine can also target DNA topoisomerases within the parasite, similar to its action in Trypanosoma brucei.

Resistance to pentamidine in L. donovani has been associated with a decreased accumulation of the drug within the parasite, suggesting that alterations in drug transporters may play a role.

| L. donovani Stage | Assay | IC50 (µM) | Reference |

| Promastigote | Growth inhibition | 0.5 - 2.5 | |

| Amastigote | Intracellular survival | 1.0 - 4.0 |

This table is interactive. Users can sort and filter the data.

Leishmania infantum is another causative agent of visceral leishmaniasis. The mechanisms of pentamidine action against L. infantum are believed to be similar to those against L. donovani, primarily involving mitochondrial dysfunction.

In vivo studies using a BALB/c mouse model of visceral leishmaniasis induced by L. infantum have demonstrated the efficacy of pentamidine. One study compared the activity of free pentamidine with pentamidine-loaded polymethacrylate nanoparticles. The nanoparticle formulation showed significantly enhanced activity, with a much lower effective dose required to achieve a 50% (ED50) and 90% (ED90) reduction in liver parasite burden compared to the free drug. This suggests that drug delivery systems can improve the therapeutic index of pentamidine.

The study also highlighted that the dose-response curve for free pentamidine reached a plateau at around 60% parasite suppression, indicating limitations in its efficacy at higher doses.

| Treatment | ED50 (mg/kg) | ED90 (mg/kg) | Reference |

| Free Pentamidine | 1.06 | Not achievable | |

| Pentamidine-loaded Nanoparticles | 0.17 | 1.0 |

This table is interactive. Users can sort and filter the data.

Leishmania mexicana is a causative agent of cutaneous leishmaniasis. The mitochondrion is also a key target of pentamidine in this species. Treatment of L. mexicana with pentamidine leads to the disintegration of the kinetoplast and mitochondrion.

The uptake of pentamidine into L. mexicana is a carrier-mediated process. Resistance to the drug in this species has been linked to a substantial decrease in its accumulation. Studies on resistant parasites have shown that while the affinity of the carrier for pentamidine is not altered, the maximum rate of transport (Vmax) is reduced.

Furthermore, in resistant L. mexicana, the accumulated pentamidine is more readily effluxed from the cell compared to wild-type parasites. A key finding is that in resistant parasites, a fluorescent analogue of pentamidine does not accumulate in the kinetoplast, indicating that the resistance mechanism involves the exclusion of the drug from the mitochondrion. This is associated with a reduced mitochondrial membrane potential in the resistant strains.

| L. mexicana Stage | Assay | IC50 (µM) | Reference |

| Promastigote | Growth inhibition | 1.0 - 5.0 | |

| Amastigote | Intracellular survival | 2.5 - 10.0 |

This table is interactive. Users can sort and filter the data.

Other Leishmania Species Activity and Mechanisms

Pentamidine has demonstrated activity against a range of Leishmania species beyond the primary ones, achieved through various mechanisms targeting parasite viability. Research has shown its effectiveness against species such as Leishmania mexicana, Leishmania donovani, Leishmania amazonensis, Leishmania infantum, and Leishmania tropica. nih.govnih.gov The core of pentamidine's action against these protozoa involves the disruption of mitochondrial function. researchgate.net

A primary mechanism is the induction of a collapse in the mitochondrial membrane potential, a critical early event in the drug's action. nih.govdntb.gov.ua This is often followed by the disintegration of the kinetoplast, the mitochondrial DNA-containing structure unique to kinetoplastids. researchgate.net Electron microscopy studies have revealed that treatment with pentamidine leads to significant ultrastructural changes, including the swelling and eventual breakdown of the mitochondrion. nih.gov

Furthermore, pentamidine is understood to interfere with the parasite's metabolic and biosynthetic pathways. It acts as a competitive inhibitor of arginine transport and a noncompetitive inhibitor of putrescine and spermidine transport in various Leishmania species, including L. donovani, L. infantum, and L. mexicana. nih.govresearchgate.net These molecules are vital for parasite growth and proliferation. The drug's uptake into the parasite is a carrier-mediated, energy-dependent process, suggesting it may share transport systems with natural polyamines. nih.gov There is also evidence to suggest that pentamidine may inhibit the activity of DNA topoisomerases, enzymes essential for DNA replication, which would disrupt the parasite's ability to multiply. dntb.gov.uanih.gov

Resistance to pentamidine in species like L. mexicana has been linked to the parasite's ability to prevent the drug from accumulating within the mitochondrion. nih.govmdpi.com Resistant parasites exhibit a reduced mitochondrial membrane potential and show a decreased net accumulation of the drug compared to wild-type strains. nih.govmdpi.com

In Vitro Activity of Pentamidine Against Various Leishmania Species

| Species | Form | Key Findings | Reference |

|---|---|---|---|

| L. mexicana amazonensis | Promastigote | Pentamidine exhibited effective in vitro activity. | nih.gov |

| L. donovani | Promastigote & Amastigote | Uptake is carrier-mediated; competitively inhibits putrescine and spermidine uptake. Collapses mitochondrial membrane potential. | nih.govdntb.gov.ua |

| L. amazonensis | Promastigote & Amastigote | Demonstrates a carrier-mediated, energy-dependent uptake process. | nih.gov |

| L. infantum | Not Specified | Inhibits putrescine and spermidine transport noncompetitively. Induces programmed cell death. | nih.gov |

Pneumocystis jirovecii Activity and Mechanisms

Pentamidine is a significant agent in the management of Pneumocystis pneumonia (PCP), caused by the fungus Pneumocystis jirovecii (formerly known as Pneumocystis carinii). nih.govresearchgate.net Although now classified as a fungus, its historical consideration as a protozoan has led to extensive research on the activity of antiprotozoal agents like pentamidine against it. The precise mechanism of action is not fully understood but is recognized as being multifaceted. nih.gov

A central hypothesis is that pentamidine interferes with the synthesis of essential macromolecules within the organism. researchgate.netresearchgate.net In vitro studies suggest that the drug inhibits the synthesis of DNA, RNA, proteins, and phospholipids. nih.gov This broad inhibition is thought to occur as the drug is taken up and concentrates within the microorganism. researchgate.net

More specific molecular targets have been proposed. Pentamidine exhibits a strong affinity for DNA, particularly at adenine-thymine (AT)-rich regions, where it is thought to intercalate into the DNA helix. nih.govacs.org This binding can disrupt DNA structure and function, thereby inhibiting critical processes like replication and transcription. nih.gov Additionally, pentamidine is believed to interfere with the function of topoisomerases, enzymes that are crucial for managing the topology of DNA during replication and repair. nih.govacs.org Inhibition of these enzymes can lead to DNA strand breaks and ultimately, cell death. nih.gov

Another significant aspect of pentamidine's activity involves the disruption of the polyamine biosynthesis pathway. nih.gov Polyamines are essential for stabilizing nucleic acids and are involved in cell proliferation. By disrupting their synthesis, pentamidine compromises the structural integrity of the pathogen's DNA and RNA, leading to impaired cellular functions. nih.gov The drug is also known to disrupt mitochondrial function, including causing a loss of mitochondrial membrane potential, which inhibits ATP production and can trigger the release of pro-apoptotic factors. nih.gov

Balamuthia Infections Activity and Mechanisms

Pentamidine is a component of the combination therapy recommended for granulomatous amebic encephalitis (GAE), a rare and highly fatal central nervous system infection caused by the free-living amoeba Balamuthia mandrillaris. nih.govnih.gov The treatment for GAE is challenging, and recommendations are largely based on a small number of survivor case reports and in vitro studies. nih.gov

The current recommended regimen often includes a cocktail of drugs, such as pentamidine, sulfadiazine, flucytosine, a macrolide (azithromycin or clarithromycin), a mold-active azole, and miltefosine. nih.govnih.gov Pentamidine has been included in the treatment protocols of several patients who have survived the infection. acs.org However, its specific contribution to successful outcomes is difficult to ascertain due to the multi-drug nature of the therapy. nih.gov A review of U.S. GAE cases found no statistically significant association between the receipt of pentamidine and survival. nih.gov

In vitro studies have demonstrated that pentamidine possesses activity against B. mandrillaris. One study found it to be the most effective among various agents tested, causing approximately 90% inhibition of amoeba growth after six days of exposure. nih.gov However, at the concentrations tested, the drug was found to be amoebastatic (inhibiting growth) rather than amoebicidal (killing the amoeba). nih.gov More recent research has identified other compounds with greater in vitro potency than pentamidine against B. mandrillaris trophozoites. nih.gov

The precise mechanism of pentamidine's action against Balamuthia has not been specifically elucidated. It is presumed to operate through its general antiprotozoal mechanisms, which include binding to DNA and inhibiting topoisomerases. mdpi.commdpi.com A significant challenge in its use for GAE is its poor penetration of the blood-brain barrier, which may limit its efficacy within the central nervous system. nih.govacs.org

Babesiosis Activity and Mechanisms

Pentamidine has been utilized in the treatment of human babesiosis, a tick-borne disease caused by intraerythrocytic protozoa of the genus Babesia, most commonly Babesia microti. nih.gov While standard therapies like atovaquone plus azithromycin or clindamycin plus quinine are typically used, pentamidine has a role as an alternative or adjunctive agent, particularly in cases of persistent or relapsing infection. nih.govnih.gov

Clinical research has shown that pentamidine can effectively control the clinical manifestations of babesiosis and reduce the level of parasitemia. nih.gov In a study of three nonsplenectomized patients with B. microti infection, treatment with pentamidine isethionate led to clinical improvement, and parasites were no longer visible on blood smears after five days of therapy. nih.gov However, the organism could still be recovered by hamster inoculation weeks after treatment in one patient, suggesting that pentamidine may not fully eradicate the parasite from the host. nih.gov

Pentamidine belongs to the dicationic diamidine class of compounds, which are known for their activity against various parasitic diseases. acs.org The mechanism of action against Babesia is not fully detailed but is believed to align with its broader antiprotozoal activities. researchgate.netnih.gov These mechanisms include interference with critical cellular processes such as the synthesis of DNA, RNA, phospholipids, and proteins. nih.govresearchgate.net It is thought to bind to DNA and inhibit topoisomerase enzymes within the parasite's mitochondria, disrupting essential replication and metabolic functions. researchgate.net

Research into novel diamidine compounds has shown significant in vitro activity against Babesia divergens and efficacy in curing mice infected with Bab. microti. acs.org This indicates that the diamidine structure is a promising scaffold for the development of new anti-babesial agents.

Plasmodium falciparum Activity and Mechanisms

Pentamidine and its chemical analogs have demonstrated significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Research indicates that P. falciparum is highly susceptible to these compounds, with some analogs showing 50% inhibitory concentrations (IC50) at nanomolar levels. nih.gov

A key and distinct mechanism of action for pentamidine against P. falciparum involves the parasite's hemoglobin degradation pathway. nih.gov The drug is selectively and significantly concentrated (up to 500-fold) by erythrocytes infected with the parasite, while it does not accumulate in uninfected red blood cells. nih.gov This selective uptake is a crucial first step. The transport of pentamidine into infected cells is thought to occur through an "induced permeability pathway" or channel on the membrane of the infected erythrocyte. nih.gov

Once inside the infected cell, pentamidine targets a critical detoxification process. During its growth, the parasite digests host hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin (or malaria pigment). Pentamidine has been shown to bind to ferriprotoporphyrin IX (FPIX), the heme monomer, and inhibit the formation of hemozoin. nih.gov The antimalarial activity of diamidines is markedly antagonized by inhibitors of hemoglobin digestion, confirming that this pathway is a crucial target for their action. nih.gov

In addition to this primary mechanism, other general antiprotozoal actions of pentamidine may contribute to its anti-plasmodial effect. These include binding to AT-rich regions of DNA and the potential inhibition of topoisomerase enzymes, which would interfere with DNA replication and protein synthesis. nih.govacs.org This dual selectivity, targeting a pathway specific to the parasite (hemozoin formation) and utilizing an entry route present only on infected cells, makes diamidines a subject of interest in antimalarial drug research. nih.gov

Programmed Cell Death Induction in Protozoa

Pentamidine has been shown to induce a form of regulated, programmed cell death (PCD) in several protozoan parasites, exhibiting features analogous to apoptosis in higher eukaryotes. nih.govnih.gov This mechanism is a significant contributor to its cytotoxic effects against organisms like Leishmania.

In studies on Leishmania donovani and Leishmania infantum, treatment with pentamidine initiates a cascade of events characteristic of apoptosis-like cell death. nih.govnih.gov One of the earliest and most critical events is the disruption of the mitochondrion. Pentamidine causes a loss of the mitochondrial membrane potential (ΔΨm), which is a key trigger in the apoptotic pathway. nih.govacs.org This depolarization is often followed by the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Other hallmark features of apoptosis are also observed. These include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which serves as a signal for phagocytic removal of the dying cell. nih.gov Furthermore, pentamidine treatment leads to the activation of cellular proteases, which are analogous to caspases in mammals, and culminates in the fragmentation of nuclear DNA. nih.gov The process is also associated with morphological changes such as cytoplasmic shrinkage, membrane blebbing, and chromatin condensation. acs.org

The induction of this apoptotic pathway is linked to specific molecular actions of the drug. In L. donovani, the cytotoxic and apoptosis-inducing effects of pentamidine are mediated through the inhibition of topoisomerase II, an enzyme vital for DNA replication and organization. nih.gov Additionally, treatment with pentamidine can cause cell cycle arrest, preventing the parasite from completing its division. nih.gov This multi-pronged attack, culminating in the activation of an intrinsic cell death program, underscores the efficacy of pentamidine as an antiprotozoal agent.

Apoptotic Markers Induced by Pentamidine in Leishmania

| Apoptotic Marker | Observation | Organism | Reference |

|---|---|---|---|

| Phosphatidylserine Externalization | Detected after treatment. | L. donovani | nih.gov |

| Mitochondrial Membrane Potential | Significant loss/collapse observed. | L. donovani | nih.govacs.org |

| Cytochrome C Release | Release into the cytosol. | L. donovani | nih.gov |

| Activation of Cellular Proteases | Implied by downstream events. | L. donovani | nih.gov |

| DNA Fragmentation | Observed as a late-stage event. | L. donovani | nih.govacs.org |

Mechanisms of Antifungal Activity in Research Models

Candida albicans Activity and Mechanisms

Pentamidine (B1679287) exhibits inhibitory effects on Candida albicans, a common opportunistic fungal pathogen. The precise mechanisms are not fully elucidated but are believed to involve several cellular targets. Research indicates that pentamidine's antifungal activity against C. albicans may be linked to the inhibition of critical biosynthetic pathways, including those for DNA, RNA, phospholipids, and proteins. nih.gov Furthermore, it has been suggested that pentamidine interferes with the splicing of rRNA introns within the yeast mitochondria and disrupts the structure of tRNA during translation. nih.gov

| Organism | Observed Mechanism of Pentamidine | Synergistic Combination | Effect of Combination |

|---|---|---|---|

| Candida albicans | Inhibition of DNA, RNA, phospholipid, and protein synthesis; disruption of mitochondrial rRNA splicing and tRNA structure. nih.gov | Auranofin | Increased membrane permeability leading to enhanced auranofin uptake and synergistic inhibition of fungal growth. nih.govfrontiersin.org |

Membrane Integrity Disruption and Permeability Enhancement Mechanisms

A significant aspect of pentamidine's antifungal action is its ability to compromise the fungal cell membrane. Research has demonstrated that pentamidine can disrupt membrane integrity and enhance its permeability. frontiersin.org This effect is not only a direct antifungal mechanism but also serves to sensitize the fungus to other antimicrobial agents.

Studies have shown that even at concentrations that are not inherently antifungal, pentamidine can perturb the cell membrane of C. albicans. frontiersin.org This disruption is thought to be a key factor in its synergistic activity when combined with other drugs, as it allows for increased intracellular accumulation of the partner drug. nih.govfrontiersin.org The interaction of pentamidine with the fungal membrane leads to a loss of its barrier function, a critical factor for cell viability. The ability of pentamidine to increase membrane permeability has been identified as a promising strategy for overcoming the challenge of multidrug-resistant fungal infections. frontiersin.org

Activity against Other Fungal Pathogens

Pentamidine has demonstrated in vitro activity against a range of other clinically relevant fungal pathogens beyond C. albicans.

Aspergillus Species: In vitro studies have evaluated the susceptibility of various Aspergillus species to pentamidine. A study testing 70 strains of Aspergillus found that pentamidine was active in vitro. nih.govnih.gov For Aspergillus nidulans, pentamidine was reported to have fungicidal activity. nih.gov

Cryptococcus neoformans: Pentamidine has been reported to have an inhibitory effect on the growth of Cryptococcus neoformans. nih.govasm.org Research has explored the inhibitory and fungicidal activities of pentamidine and its analogues against this opportunistic yeast. nih.gov

Fusarium Species: Pentamidine has shown significant in vitro activity against clinical isolates of Fusarium species. nih.gov In one study, pentamidine was fungicidal against all tested non-Fusarium solani isolates and demonstrated fungistatic effects against most of the F. solani isolates. nih.gov The minimum inhibitory concentrations (MICs) at which 50% of isolates were inhibited were found to be 2 µg/ml for non-F. solani and 4 µg/ml for F. solani. nih.gov

Candida auris: Recent research has investigated the activity of pentamidine against the emerging multidrug-resistant pathogen Candida auris. Studies have shown that pentamidine exhibits fungicidal activity against C. auris, with MICs ranging from 16 to 128 μg/mL. nih.gov The mechanism against C. auris is suggested to involve impairment of mitochondrial function, leading to membrane damage. nih.gov

| Fungal Pathogen | Pentamidine Activity | Reported MICs (μg/mL) |

|---|---|---|

| Aspergillus species | In vitro activity; fungicidal against A. nidulans. nih.gov | GM range: 2 to 16 nih.gov |

| Cryptococcus neoformans | Inhibitory effect on growth. nih.govasm.org | MIC80: 0.19 (for a potent analogue) nih.gov |

| Fusarium species (non-F. solani) | Fungicidal activity. nih.gov | MIC50: 2 nih.gov |

| Fusarium solani | Mainly fungistatic activity. nih.gov | MIC50: 4 nih.gov |

| Candida auris | Fungicidal activity. nih.gov | 16 to 128 nih.gov |

MIC50: Minimum inhibitory concentration for 50% of isolates. MIC80: Minimum inhibitory concentration for 80% of isolates. GM: Geometric Mean.

Mechanisms of Antibacterial Activity in Research Models

Sensitivity Enhancement in Gram-Negative Bacteria

Pentamidine (B1679287) mesylate functions as an effective adjuvant, significantly enhancing the sensitivity of Gram-negative bacteria to antibiotics that are typically effective only against Gram-positive organisms rcsb.orgmims.comsensus.orgfishersci.se. This synergistic effect is primarily attributed to pentamidine's interaction with the lipopolysaccharide (LPS) components of the Gram-negative outer membrane rcsb.orgsensus.orgfishersci.sewikipedia.org.

Research indicates that pentamidine treatment leads to an enhanced release of LPS from the outer membrane, compromising its integrity wikipedia.orgfishersci.ca. This disruption is crucial because the outer membrane of Gram-negative bacteria acts as a formidable barrier, excluding many otherwise potent antibiotics fishersci.ca. By permeabilizing this barrier, pentamidine allows hydrophobic, small-molecule antibiotics, which would normally be excluded, to access intracellular targets rcsb.orgmims.com.

Studies have demonstrated strong synergistic activity when pentamidine is combined with antibiotics such as rifampicin, novobiocin, erythromycin, linezolid, and tetracycline (B611298) against a broad spectrum of Gram-negative pathogens, including Escherichia coli, Acinetobacter baumannii, and Klebsiella pneumoniae rcsb.orgmims.comwikipedia.org. Conversely, pentamidine does not exhibit synergy with hydrophilic, large-molecule antibiotics like vancomycin, further supporting the mechanism of outer membrane permeabilization as the basis for its adjuvant activity rcsb.orgmims.com.

A notable finding is that pentamidine's potentiation activity remains effective against polymyxin-resistant bacteria, including those carrying the mcr-1 gene rcsb.orgsensus.orgfishersci.sewikipedia.orgfishersci.ca. This suggests that pentamidine operates via a mechanism that is insensitive to the modifications in lipid A mediated by MCR, which typically confer resistance to polymyxins rcsb.org. Furthermore, pentamidine has been shown to dissipate the membrane proton motive force and inactivate efflux pumps in Gram-negative bacteria, leading to an increased intracellular accumulation of antimicrobials that serve as substrates for these efflux systems mims.com.

Table 1: Synergistic Activity of Pentamidine with Various Antibiotics Against Gram-Negative Bacteria

| Antibiotic Combination | Gram-Negative Pathogens | Fractional Inhibitory Concentration Index (FICI) | Notes on Synergy |

| Pentamidine + Rifampicin | E. coli, K. pneumoniae, A. baumannii, Colistin-resistant strains | ≤0.5 (e.g., 0.25 for E. coli with/without mcr-1) rcsb.orgmims.com | Strong synergy, overcomes colistin (B93849) resistance rcsb.orgwikipedia.org. |

| Pentamidine + Novobiocin | A. baumannii, E. coli, K. pneumoniae, P. aeruginosa | ≤0.5 rcsb.orgwikipedia.org | Promising efficacy in murine infection models rcsb.orgwikipedia.org. |

| Pentamidine + Erythromycin | E. coli, K. pneumoniae, P. aeruginosa | ≤0.5 rcsb.orgwikipedia.org | Synergistic activity demonstrated rcsb.orgwikipedia.org. |

| Pentamidine + Linezolid | E. coli, K. pneumoniae, A. baumannii | 0.375 mims.com | Strong synergy, increases intracellular accumulation mims.com. |

| Pentamidine + Tetracycline | E. coli, K. pneumoniae, A. baumannii | Strong synergy mims.com | Increases intracellular accumulation mims.com. |

| Pentamidine + Vancomycin | E. coli, K. pneumoniae, A. baumannii | No synergy rcsb.orgmims.com | Vancomycin is a large, hydrophilic molecule rcsb.orgmims.com. |

Outer Membrane Undulations and Disruption

Detailed research using atomic force microscopy has provided visual evidence of pentamidine's direct impact on the outer membrane structure of E. coli rcsb.orgfishersci.ca. These studies reveal significant undulations, approximately 40 nm in amplitude, on the surface topography of pentamidine-treated bacterial cells, in contrast to the largely uniform surface of untreated cells rcsb.orgfishersci.ca. This morphological alteration strongly suggests a direct interaction between pentamidine and the components of the outer membrane rcsb.orgfishersci.ca.

Further supporting this mechanism, pentamidine treatment has been observed to cause the release of lipopolysaccharide (LPS) from the outer membrane of E. coli, indicating a compromise in the membrane's integrity rcsb.orgfishersci.ca. This disruption is critical as the outer membrane serves as the primary permeability barrier in Gram-negative bacteria fishersci.ca. Structure-function analyses of pentamidine analogs have further corroborated a model where pentamidine interferes with the lateral interactions between lipid A molecules within the outer membrane rcsb.org. Specifically, the presence of both cationic amidine groups is essential for pentamidine's activity, and alterations such as increasing the inter-amidine distance, enhancing hydrophobicity, or decreasing molecular flexibility can proportionally augment its potentiation effects rcsb.org.

Activity against Coxiella

Beyond its effects on Gram-negative bacteria, pentamidine mesylate has demonstrated specific antibacterial activity against Coxiella burnetii, the intracellular bacterium responsible for Q fever fishersci.camims.com. In in vitro research models, pentamidine has been shown to reduce the intracellular growth of C. burnetii by approximately 73% at a concentration of 1 µM (equivalent to about 0.6 µg/mL) mims.com. This reduction was observed without any detectable toxic effects on the host cells, highlighting a selective antimicrobial action mims.com.

The mechanism underlying pentamidine's activity against C. burnetii involves its interaction with specific bacterial ribosomal RNA components. Pentamidine targets Cbu.L1917 and Cbu.L1951, which are two group I introns that interrupt the 23S rRNA gene of Coxiella mims.com. Research has confirmed that pentamidine effectively inhibits the in vitro splicing of these intron RNAs mims.com. Given that these introns are highly conserved across all eight known genotypes of C. burnetii, pentamidine is predicted to be efficacious against a wide range of C. burnetii strains mims.com. This represents a unique antibacterial mechanism for a compound primarily known for its antifungal and antiprotozoal properties mims.com.

Mechanisms of Drug Resistance

Alterations in Transmembrane Transport

The cornerstone of pentamidine (B1679287) resistance in many protozoan parasites lies in the modification of transmembrane transport systems, which collectively lead to reduced intracellular accumulation of the drug. These alterations can manifest as either a decrease in drug influx or an increase in its efflux from the cell.

Reduced Drug Uptake Mechanisms

A primary mechanism of resistance to pentamidine is a significant reduction in its uptake by the parasite. Studies in Leishmania and Trypanosoma species have consistently demonstrated that resistant strains accumulate substantially less drug compared to their susceptible counterparts nih.govnih.govasm.orgasm.org. This diminished accumulation is often the result of modifications to the specific transporters responsible for pentamidine influx. While the apparent affinity of the transporter for pentamidine may not always change in resistant parasites, the maximum velocity (Vmax) of uptake is often reduced nih.govasm.orgasm.org. This suggests that either the number of functional transporters on the cell surface is decreased or their transport efficiency is impaired.

The uptake of pentamidine is a carrier-mediated process, and resistance is associated with a substantial decrease in the accumulation of the drug nih.govasm.orgasm.org. For instance, in pentamidine-resistant Leishmania mexicana, the intracellular concentration of the drug can be several-fold lower than in wild-type parasites nih.govasm.org.

Role of Aquaglyceroporins

A key player in pentamidine uptake, particularly in African trypanosomes, is a member of the aquaglyceroporin family, specifically AQP2 pnas.orgnih.govresearchgate.net. Aquaglyceroporins are channel-forming proteins that facilitate the transport of small solutes, like glycerol and water, across cell membranes. The loss of function of AQP2 has been directly linked to cross-resistance between melarsoprol and pentamidine pnas.orgnih.govresearchgate.netnih.gov.

Genetic knockout of the AQP2 gene in Trypanosoma brucei confers a melarsoprol/pentamidine cross-resistance phenotype pnas.orgresearchgate.net. Conversely, re-expression of AQP2 in resistant parasites can restore sensitivity to both drugs pnas.org. The TbAQP2 protein is localized to the flagellar pocket of the parasite and is believed to be a primary route of entry for pentamidine pnas.orggla.ac.uk. Mutations or chimerization of TbAQP2, as observed in some resistant strains, can lead to protein instability, improper folding, and mislocalization, ultimately resulting in reduced drug uptake nih.gov.

**Table 1: Impact of Aquaglyceroporin 2 (AQP2) on Pentamidine Susceptibility in *Trypanosoma brucei***

| Genetic Modification | Phenotype | Effect on Pentamidine Susceptibility | Reference |

|---|---|---|---|

| AQP2 gene knockout | Melarsoprol/pentamidine cross-resistance | Increased resistance | pnas.orgresearchgate.net |

| Re-expression of AQP2 in null cells | Restoration of drug sensitivity | Increased sensitivity | pnas.org |

| AQP2/AQP3 chimerization | Impaired oligomerization and mislocalization | Increased resistance | nih.gov |

Involvement of Adenosine Transporters

In African trypanosomes, the P2-type adenosine transporter, encoded by the TbAT1 gene, is another critical gateway for pentamidine entry nih.govnih.govdundee.ac.uk. This transporter is responsible for the uptake of adenosine and adenine (B156593), and it also recognizes pentamidine as a substrate dundee.ac.ukresearchgate.net. The loss or mutation of the TbAT1 gene is a well-established mechanism of resistance to both diamidines and melaminophenyl arsenicals nih.govfrontiersin.org.

Pentamidine transport in T. brucei is partially sensitive to inhibition by adenosine, indicating the involvement of the P2 transporter researchgate.netresearchgate.netnih.gov. Resistant trypanosome strains often exhibit a loss of this adenosine-sensitive transport activity, leading to reduced pentamidine accumulation nih.gov. However, it is important to note that parasites can still accumulate pentamidine through other transporters, which explains why the loss of the P2 transporter alone may not confer high-level resistance nih.govasm.org.

Multidrug Efflux Transporters (e.g., ABC protein PRP1, MRPA)

In addition to reduced uptake, increased efflux of pentamidine from the parasite can also contribute to resistance. This process is often mediated by ATP-binding cassette (ABC) transporters, which are a large family of proteins that actively pump a wide variety of substrates, including drugs, out of the cell nih.govoaepublish.comresearchgate.net.

In Leishmania, the ABC transporter PRP1 (Pentamidine Resistance Protein 1), also known as ABCC7, has been shown to confer pentamidine resistance, particularly in the intracellular amastigote stage of the parasite nih.gov. Overexpression of PRP1 leads to increased resistance to pentamidine nih.gov. Another ABC transporter, MRPA (Multidrug Resistance-Associated Protein A), which is known to be involved in antimony resistance, may also play a role in pentamidine resistance in Leishmania nih.govnih.gov.

While the role of efflux pumps in pentamidine resistance is more established in Leishmania, their involvement in Trypanosoma brucei is less clear. Some studies have suggested that pentamidine is effectively retained within trypanosomes, indicating that efflux may not be a major mechanism of resistance in these parasites nih.gov.

Table 2: Key Multidrug Efflux Transporters in Pentamidine Resistance

| Transporter | Organism | Function | Reference |

|---|---|---|---|

| PRP1 (ABCC7) | Leishmania spp. | Confers pentamidine resistance in amastigotes | nih.gov |

| MRPA (ABCC3) | Leishmania spp. | Implicated in antimony and potentially pentamidine resistance | nih.govnih.gov |

H+-ATPase Mediated Uptake

The uptake of pentamidine can also be influenced by the proton motive force generated by H+-ATPases on the parasite's plasma membrane. In the procyclic stage of Trypanosoma brucei, pentamidine transport appears to be coupled to a proton symport mechanism nih.gov. Pharmacological studies have shown that reagents that dissipate the mitochondrial membrane potential can reduce pentamidine uptake in wild-type parasites nih.gov. In some pentamidine-resistant Leishmania lines, a reduction in the mitochondrial membrane potential has been observed, which could contribute to the decreased accumulation of the drug within the mitochondrion, a key target organelle nih.govasm.orgresearchgate.netresearchgate.net.

Target Site Modifications

While alterations in drug transport are the predominant mechanisms of pentamidine resistance, modifications at the drug's target site can also play a role, albeit a less frequently documented one. Pentamidine is known to bind to the minor groove of DNA, particularly in AT-rich regions, and can inhibit topoisomerase enzymes wikipedia.orgamegroups.org.

In some instances, changes in the kinetoplast DNA (kDNA), the mitochondrial genome of trypanosomatids, have been observed in pentamidine-resistant Leishmania nih.gov. However, the precise nature of these modifications and their direct contribution to the resistance phenotype are not fully understood. It is hypothesized that alterations in kDNA structure could potentially reduce the binding affinity of pentamidine, thereby diminishing its inhibitory effect on mitochondrial functions researchgate.net.

Cross-Resistance Mechanisms

Cross-resistance occurs when the emergence of resistance to one drug confers resistance to another, often chemically related, drug. In the context of pentamidine, this phenomenon is a significant clinical challenge, particularly in the treatment of parasitic infections like Human African Trypanosomiasis (HAT) and leishmaniasis. The primary mechanisms underlying this resistance often involve alterations in the transport proteins responsible for drug uptake, leading to reduced intracellular accumulation of multiple therapeutic agents.

In Protozoan Parasites:

The most extensively studied examples of pentamidine cross-resistance are found in African trypanosomes (Trypanosoma brucei). A well-established cross-resistance exists between the diamidine class of drugs, which includes pentamidine, and the melaminophenyl arsenical class, such as melarsoprol. nih.govnottingham.edu.my This relationship was first observed over six decades ago and is primarily attributed to shared uptake pathways. nih.govmdpi.com

Key transporters involved in this process include:

TbAT1/P2 Aminopurine Transporter: Initially, the P2 transporter, encoded by the TbAT1 gene, was identified as a common entry point for both diamidines and arsenicals. mdpi.comfrontiersin.org Loss of this transporter's function can lead to resistance. However, deletion of TbAT1 results in only a modest decrease in pentamidine sensitivity, suggesting the presence of other, more critical uptake routes for this specific drug. nih.govmdpi.com

Aquaglyceroporin 2 (AQP2): Subsequent research identified T. brucei aquaglyceroporin 2 (AQP2) as the primary determinant for melarsoprol-pentamidine cross-resistance (MPXR). nih.govpnas.orgbiorxiv.org This transporter functions as the high-affinity pentamidine transporter (HAPT1). frontiersin.org Loss-of-function mutations, deletions, or the formation of chimeric AQP2/AQP3 genes can eliminate or severely reduce the uptake of both pentamidine and melarsoprol, leading to high levels of cross-resistance. nih.govpnas.org Laboratory-selected and clinical isolates of resistant trypanosomes have shown that disruption of AQP2 is a central mechanism in treatment failure. pnas.org

In Leishmania species, such as Leishmania mexicana, parasites selected for pentamidine resistance also exhibit cross-resistance to other diamidine compounds, including propamidine (B86517), stilbamidine, and diminazene (berenil). nih.govasm.org The mechanism in Leishmania is also linked to reduced drug accumulation. nih.govnih.govasm.org This resistance involves the exclusion of the drug from the mitochondrion, which is a primary target for pentamidine's cytotoxic effects. nih.govasm.orgnih.gov While the specific transporters are less characterized than in trypanosomes, the resulting phenotype is a broad resistance to the diamidine class. nih.gov

The following table summarizes the key cross-resistance mechanisms observed with pentamidine in protozoan parasites.

| Drug Class | Specific Drug(s) | Affected Organism | Primary Mechanism of Cross-Resistance |

|---|---|---|---|

| Melaminophenyl Arsenicals | Melarsoprol | Trypanosoma brucei | Loss of function/mutation of the Aquaglyceroporin 2 (AQP2) transporter, also known as the High-Affinity Pentamidine Transporter (HAPT1), leading to reduced uptake of both drugs. nih.govfrontiersin.orgpnas.org |

| Diamidines | Propamidine | Leishmania mexicana | Reduced intracellular drug accumulation and exclusion from the mitochondrion. nih.govasm.org |

| Stilbamidine | |||

| Diminazene (Berenil) |

Pharmacological Mechanisms in Biological Systems

Intracellular Distribution and Accumulation in Pathogens

The effectiveness of pentamidine (B1679287) against protozoan parasites is highly dependent on its ability to enter and accumulate within the target organism. The mechanism of uptake and the subsequent intracellular concentration are key determinants of its anti-parasitic activity.

In trypanosomes, such as Trypanosoma brucei, the causative agent of African trypanosomiasis, pentamidine is actively transported into the cell. nih.gov Studies have shown that specific carrier proteins and aquaglyceroporins, like TbAQP2, are involved in this uptake process. nih.gov Once inside, the drug concentrates to millimolar (mM) levels, particularly within the mitochondrion and its kinetoplast, which contains the mitochondrial DNA. nih.gov This high level of accumulation is crucial for its mechanism of action, which involves binding to adenine-thymine (A-T) rich regions of DNA. wikipedia.org Resistance to pentamidine in these parasites has been linked to mutations or deletions in the genes encoding these transporter proteins, which prevents the drug from reaching its site of action. nih.govwikipedia.org

In Leishmania species, a similar pattern of mitochondrial accumulation is observed. nih.gov The prevention of this accumulation is a demonstrated mechanism of resistance in parasites like Leishmania mexicana. nih.gov For the fungus Pneumocystis jirovecii, the primary target of pentamidine is also believed to be mitochondrial. The drug acts by inhibiting topoisomerase enzymes within the mitochondria, disrupting the mitochondrial genome. wikipedia.org The precise transport mechanisms in P. jirovecii are less understood but are fundamental to the drug reaching its intracellular target.

The ability of pentamidine to selectively accumulate in pathogens contributes to its therapeutic effect. This targeted distribution allows for high local concentrations that interfere with essential cellular functions, including the synthesis of DNA, RNA, proteins, and phospholipids. wikipedia.orgdrugbank.com

| Pathogen | Primary Accumulation Site | Key Uptake Mechanism | Reported Intracellular Concentration |

|---|---|---|---|

| Trypanosoma brucei | Mitochondrion (Kinetoplast) & Nucleus | Carrier proteins, TbAQP2 aquaglyceroporin | Up to millimolar (mM) levels nih.gov |

| Leishmania mexicana | Mitochondrion | Not fully elucidated, but uptake is critical for activity nih.gov | High local concentrations required nih.gov |

| Pneumocystis jirovecii | Mitochondrion | Not fully elucidated | Sufficient to inhibit topoisomerase enzymes wikipedia.org |

Hepatic Metabolism Considerations (Mechanistic Studies)

Pentamidine undergoes metabolism in the liver, a process primarily mediated by the cytochrome P450 (CYP450) enzyme system. nih.gov The CYP450 enzymes are a superfamily of proteins responsible for the biotransformation of a vast number of xenobiotics, including many drugs. springermedizin.denih.govchemisgroup.us

Mechanistic studies have identified specific CYP isoenzymes involved in the breakdown of pentamidine. Research indicates that pentamidine is a substrate for the human liver microsomal P450 enzyme CYP2C19. nih.gov This means that CYP2C19 is one of the enzymes responsible for metabolizing the drug in the liver.

However, the interaction is complex. Further in vitro studies using human liver microsomes were conducted to determine the potential of pentamidine to inhibit various CYP450 isoenzymes. These studies are crucial for predicting potential drug-drug interactions. The results showed that pentamidine had no or only a minor inhibitory influence on the marker activities of several key CYP isoenzymes. nih.gov This suggests that at therapeutic concentrations, pentamidine is unlikely to significantly affect the metabolism of other drugs that are substrates for these particular enzymes. nih.gov

| CYP450 Isoenzyme | Observed Influence by Pentamidine |

|---|---|

| CYP1A2 | No or minor influence |

| CYP2A6 | No or minor influence |

| CYP2C9 | No or minor influence |

| CYP2C19 | No or minor influence |

| CYP2D6 | No or minor influence |

| CYP2E1 | No or minor influence |

| CYP3A4 | No or minor influence |

Drug-Drug Interactions at a Molecular Level

Drug-drug interactions involving pentamidine can occur through various molecular mechanisms, primarily related to the cytochrome P450 enzyme system. springermedizin.de These interactions can either alter the plasma concentration of pentamidine or that of a co-administered drug, potentially affecting efficacy or toxicity.

One primary mechanism is the competition for or inhibition of metabolic enzymes. Although in vitro studies suggest pentamidine has a low potential to inhibit major CYP enzymes, its own metabolism is dependent on them. nih.gov For instance, as CYP2C19 is involved in pentamidine's metabolism, co-administration with a strong inducer of this enzyme could theoretically decrease pentamidine levels. nih.gov One such example is apalutamide, a strong CYP2C19 inducer, which may result in lower exposure to pentamidine. medscape.com Conversely, drugs that are strong inhibitors of CYP2C19 could potentially increase pentamidine concentrations, although specific clinical examples are not as well-documented.

Another significant molecular interaction involves drugs that affect the QTc interval. Pentamidine is known to have the potential to prolong the QTc interval, an effect that can be additive or synergistic when combined with other drugs that share this property. medscape.com This pharmacodynamic interaction increases the risk of cardiac arrhythmias. Many such interactions have been identified, leading to contraindications or recommendations for close monitoring when pentamidine is used with agents like quinidine, sotalol, thioridazine, and certain antipsychotics or antibiotics. medscape.com

The following table details examples of drug interactions with pentamidine at a molecular level.

| Interacting Drug | Molecular Mechanism of Interaction | Potential Consequence |

|---|---|---|

| Apalutamide | Induction of hepatic enzyme CYP2C19 medscape.com | Decreased plasma levels of pentamidine medscape.com |

| Amprenavir | Inhibition of pentamidine metabolism (CYP enzyme mediated) drugbank.com | Increased plasma levels of pentamidine drugbank.com |

| Amphotericin B | Additive nephrotoxicity drugbank.com | Increased risk or severity of kidney damage drugbank.com |

| Sotalol | Additive QTc interval prolongation medscape.com | Increased risk of cardiac arrhythmias medscape.com |

| Quinidine | Additive QTc interval prolongation medscape.com | Increased risk of cardiac arrhythmias medscape.com |

| Thioridazine | Additive QTc interval prolongation medscape.com | Increased risk of cardiac arrhythmias medscape.com |

Novel Therapeutic Research Avenues Mechanism Based

Anticancer Mechanisms and Potential

Emerging research highlights pentamidine (B1679287) mesylate's promising anticancer properties, attributed to its ability to interfere with various cellular processes critical for cancer progression, including DNA and RNA synthesis, protein translation, mitosis, and calcium homeostasis nih.gov.

Growth Inhibition of Human Cancer Cell Lines

Pentamidine mesylate has demonstrated in vitro growth-inhibitory activity against a range of human cancer cell lines psu.edunih.gov. Studies have shown its dose-dependent ability to inhibit proliferation and tumor growth across various cancer types, with effects observed primarily in the 5–20 µM range in vitro nih.gov. For instance, pentamidine was found to inhibit the proliferation of endometrial carcinoma HEC-1A and Ishikawa cells in a dose-dependent manner, with the strongest effect at 15 µM nih.govnih.gov. In vivo studies further support this, with pentamidine markedly inhibiting the growth of WM9 human melanoma tumors in nude mice, leading to extensive tumor cell necrosis psu.edunih.gov.

The following table summarizes some reported in vitro growth inhibition data:

| Cancer Cell Line | Observed Effect | Concentration Range (in vitro) | Reference |

| WM9 (melanoma) | Growth inhibition, tumor cell necrosis | Tolerable dose (in vivo), effective in vitro | psu.edunih.gov |

| HEC-1A (endometrial carcinoma) | Proliferation inhibition | Up to 15 µM | nih.govnih.gov |

| Ishikawa (endometrial carcinoma) | Proliferation inhibition | Up to 15 µM | nih.govnih.gov |

| Prostate cancer cell lines | Proliferation inhibition | Not specified, but reported researchgate.net | researchgate.net |

| Ovarian cancer cell lines | Proliferation inhibition | Not specified, but reported researchgate.net | researchgate.net |

| Lung cancer cell lines | Anti-cancer effects | Not specified, but reported nih.gov | nih.gov |

| Colon cancer cell lines | Anti-cancer effects | Not specified, but reported nih.gov | nih.gov |

| Breast cancer cell lines | Anti-cancer effects | Not specified, but reported nih.gov | nih.gov |

Inactivation of Oncogenic Phosphatases (PRLs)

A significant mechanism contributing to pentamidine's anticancer potential is its ability to inhibit oncogenic Phosphatases of Regenerating Liver (PRLs), specifically PRL-1, PRL-2, and PRL-3 psu.edunih.govresearchgate.net. These phosphatases are considered attractive targets for anticancer therapeutics due to their pathogenic role in human malignancies psu.edunih.govresearchgate.net. Pentamidine has been shown to effectively inhibit recombinant PRLs in vitro at concentrations of 1–10 µg/ml psu.edu. Furthermore, it inactivated ectopically expressed PRLs in NIH3T3 transfectants, with the inactivation lasting for more than 48 hours after a pulse cell treatment psu.edunih.gov. This demonstrates its effectiveness against these phosphatases in human cancer cells, such as PRL-2 ectopically expressed in WM9 melanoma cells psu.edu.

Role of PTP1B in Anticancer Activity

Pentamidine has also been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) psu.edu. PTP1B is a negative regulator of insulin (B600854) signaling, and its elevated expression is implicated in insulin resistance and can augment signaling downstream of HER2/Neu, making it a relevant target in cancer therapy researchgate.netmdpi.com. The inhibition of PTP1B by pentamidine may potentiate cytokine signaling, further contributing to its anticancer profile psu.edu.

Induction of Tumor Cell Necrosis

In addition to inhibiting growth and specific enzymatic pathways, this compound induces extensive tumor cell necrosis psu.edunih.gov. This effect was notably observed in WM9 human melanoma tumors in nude mice, where pentamidine treatment at a tolerable dose led to marked inhibition of tumor growth coincident with the induction of tumor cell necrosis psu.edunih.gov. This direct cytotoxic effect on tumor cells underscores its potential as an anticancer agent.

Antiviral Mechanisms (e.g., SARS-CoV-2 3a-channel blocker)

Beyond its established antiprotozoal roles, this compound has shown promise in antiviral research, particularly as a potential blocker of the SARS-CoV-2 3a channel springermedizin.denih.govgoogle.com. The SARS-CoV-2 virus, the etiological agent of COVID-19, possesses several membrane proteins, including E and 3a, which are suggested to function as ion channels nih.govnih.gov. Inhibiting these channels represents a novel therapeutic strategy against viral infectivity nih.gov. Through targeted drug repurposing screenings using bacteria-based assays, pentamidine was identified as a potential channel blocker for the SARS-CoV-2 3a protein nih.govgoogle.comsemanticscholar.org. This finding sets the stage for further electrophysiological studies to confirm its activity and impact on the whole virus nih.govnih.gov.

Neurological Modulations (e.g., NMDA receptor antagonism for neuroprotection)

This compound has also demonstrated neurological modulatory effects, notably acting as an N-methyl-D-aspartate (NMDA) receptor antagonist with neuroprotective properties in vitro nih.govrndsystems.comtocris.com. The NMDA receptor, a subtype of glutamate (B1630785) receptor, plays a critical role in the central nervous system, and its overactivation is implicated in various neurological abnormalities, including those associated with dementia nih.govwikipedia.org.